molecular formula C26H35N3O2 B165347 Mazapertine CAS No. 134208-17-6

Mazapertine

Cat. No. B165347
M. Wt: 421.6 g/mol
InChI Key: ZKZFPRUSWCYSGT-UHFFFAOYSA-N
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Description

Mazapertine (RWJ-37796) is an antipsychotic agent that was developed by Johnson & Johnson but never marketed . It is safe and well-tolerated when administered orally .


Synthesis Analysis

The in vivo metabolism of Mazapertine was studied in two healthy volunteers. Unchanged Mazapertine (12% of the sample) plus 10 metabolites were profiled, quantified, and tentatively identified on the basis of MS data . The formation of Mazapertine metabolites are via seven metabolic pathways .


Molecular Structure Analysis

Mazapertine has a molecular formula of C26H35N3O2 and a molecular weight of 421.6 g/mol .


Chemical Reactions Analysis

The in vivo metabolism of Mazapertine involves several metabolic pathways, including phenylhydroxylation, piperidyl oxidation, and O-dealkylation .

Scientific Research Applications

Pharmacological Profile and Effects

Mazapertine is identified as a structurally novel antipsychotic compound with high affinity for D2, D3, 5-HT1a, and α1 receptors. Its pharmacological profile and effects have been extensively studied. Kleinbloesem et al. (1996) focused on mazapertine's tolerance induction to cardiovascular and cognitive effects in healthy men, examining whether tolerance to orthostatic hypotension could be induced by slowly increasing the administered dose, and investigating its effect on cognitive and motor functions (Kleinbloesem et al., 1996).

Metabolism and Biotransformation

Wu et al. (2003) conducted a study on the hepatic metabolism of mazapertine in rats, identifying unchanged mazapertine and its metabolites through API-MS/MS. This study provided insights into the compound's metabolic pathways in the rat hepatic S9 fraction (Wu et al., 2003). Additionally, the metabolic fate of mazapertine in humans was studied by Wu et al. (2007), who observed the in vivo metabolism and identified urinary metabolites following oral administration of mazapertine succinate (Wu et al., 2007).

Receptor Affinity

Baxter and Reitz (1997) studied the hindered rotation congeners of mazapertine, which exhibited high affinity for the HT-1A receptor, an important aspect in understanding its pharmacological impact (Baxter & Reitz, 1997).

Synthesis and Evaluation of Metabolites

The synthesis and evaluation of mazapertine's major metabolites were undertaken by Reitz et al. (1997). This study aimed to establish the chemical structures of key metabolites and obtain samples for biological testing, providing critical information on the compound's chemical properties and potential therapeutic uses (Reitz et al., 1997).

Potential for Therapeutic Application

Reitz et al. (1998) designed, synthesized, and evaluated a series of related (aminomethyl)benzamides, including mazapertine, for potential antipsychotic activity. These compounds demonstrated notable affinity for dopamine D2, serotonin 5-HT1A, and alpha1-adrenergic receptors, suggesting the potential of mazapertine in therapeutic applications, especially in the field of psychiatry (Reitz et al., 1998).

properties

IUPAC Name

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFPRUSWCYSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158594
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mazapertine

CAS RN

134208-17-6
Record name Mazapertine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134208-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mazapertine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAZAPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
CH Kleinbloesem, F Jaquet‐Müller… - Clinical …, 1996 - Wiley Online Library
… mazapertine (from 5 to 50 mg over 7 days; n = 10) or placebo … Results: Mazapertine appears to be safe and well tolerated … Mazapertine had a minimal effect on cardiac output and stroke …
Number of citations: 11 ascpt.onlinelibrary.wiley.com
WN Wu, LA McKown, AR Takacs, WJ Jones… - Xenobiotica, 1999 - Taylor & Francis
… Unchanged mazapertine accounted for ! … and depiperidyl analogues of mazapertine as major metabolites. … This paper describes the isolation and identiŪcation of mazapertine …
Number of citations: 13 www.tandfonline.com
EW Baxter, AB Reitz - Bioorganic & Medicinal Chemistry Letters, 1997 - Elsevier
Hindered rotation analogs of the antipsychotic mazapertine (1) were prepared. These compounds exhibited high affinity for the HT- 1A receptor, but not for other serotonin or dopamine …
Number of citations: 18 www.sciencedirect.com
GW Caldwell, WN Wu, LA McKown, AD Gauthier… - … of pharmaceutical and …, 2006 - Elsevier
The pharmacokinetics and drug disposition of 14 C 1-[3-[[4-[2-(1-methylethoxy)phenyl]-1-piperazinyl]methyl]benzoy]piperidine succinate (RWJ-37796, mazapertine, Mz) have been …
Number of citations: 1 www.sciencedirect.com
WN Wu, LA McKown, AB Reitz - European journal of drug metabolism and …, 2003 - Springer
… of mazapertine, in rat depicting the identification of 12 metabolites has been published (10 and 11). The in vivo metabolism mazapertine … in vitro metabolism of mazapertine in rat hepatic …
Number of citations: 6 link.springer.com
AB Reitz, ME McDonnell, EW Baxter, EE Codd… - Bioorganic & Medicinal …, 1997 - Elsevier
… Mazapertine (1) is a novel antipsychotic agent that has undergone extensive investigation, l … ) mazapertine to rats (30 mg/kg) and dogs (10 mg/kg), 2 various metabolites of mazapertine …
Number of citations: 10 www.sciencedirect.com
WN Wu, LA Mckown, AB Reitz - European journal of drug metabolism and …, 2007 - Springer
… Mazapertine and its metabolite analogs have undergone extensive investigation for antipsychotic activity, and mazapertine … The synthesis of mazapertine metabolites and evaluation of …
Number of citations: 1 link.springer.com
S Madhusoodanan, R Brenner… - Biological …, 1998 - pubmed.ncbi.nlm.nih.gov
Mazapertine and hyponatremia Mazapertine and hyponatremia … mazapertine succinate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
T Buclin, R Stucki, F Jaquet-Mueller, A Munafo… - Schweizerische …, 1993
Number of citations: 3
WN Wu, LA McKown, AR Takacs, WJ Jones… - …, 1999 - London, Taylor & Francis.
Number of citations: 0

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